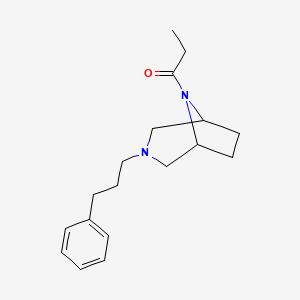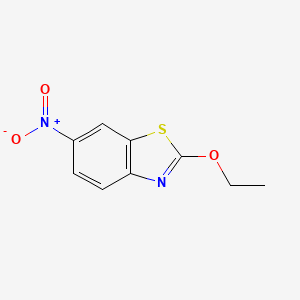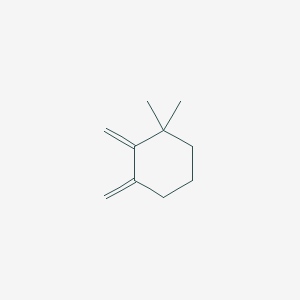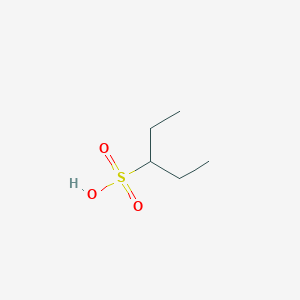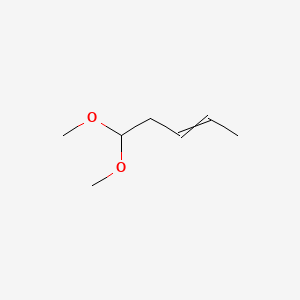
5,5-Dimethoxypent-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethoxypent-2-ene is an organic compound with the molecular formula C7H14O2 It is a derivative of pentene, featuring two methoxy groups attached to the fifth carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethoxypent-2-ene can be achieved through several methods. One common approach involves the reaction of 5,5-dimethoxypentan-2-one with methylmagnesium iodide, followed by treatment with aqueous acid to form the desired product . This method utilizes Grignard reagents, which are known for their effectiveness in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
5,5-Dimethoxypent-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted alkenes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
5,5-Dimethoxypent-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 5,5-Dimethoxypent-2-ene involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The pathways involved in its reactions are typically governed by the nature of the substituents and the reaction conditions.
類似化合物との比較
Similar Compounds
2,5-Dimethoxyphenethylamine: Known for its psychoactive properties.
2,5-Dimethoxyamphetamine: A stimulant with structural similarities.
2,5-Dimethoxyphenylacetic acid: Used in organic synthesis and pharmaceutical research.
Uniqueness
5,5-Dimethoxypent-2-ene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
特性
CAS番号 |
57716-77-5 |
|---|---|
分子式 |
C7H14O2 |
分子量 |
130.18 g/mol |
IUPAC名 |
5,5-dimethoxypent-2-ene |
InChI |
InChI=1S/C7H14O2/c1-4-5-6-7(8-2)9-3/h4-5,7H,6H2,1-3H3 |
InChIキー |
HVRTZYMKKYFPTO-UHFFFAOYSA-N |
正規SMILES |
CC=CCC(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzenesulfonamide, N-[3-(2-bromophenyl)propyl]-4-methyl-](/img/structure/B13955650.png)
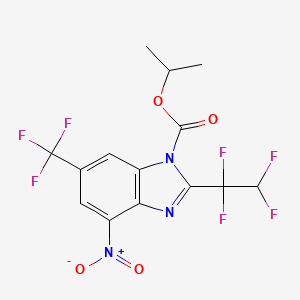
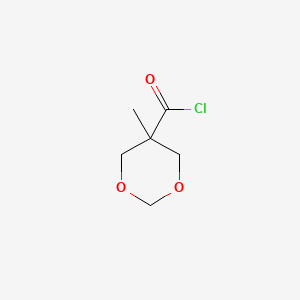
![Pentanedioic acid, 3-methyl-3-[(trimethylsilyl)oxy]-, bis(trimethylsilyl) ester](/img/structure/B13955667.png)

